

Comparative Guide: Mass Spectrometry Fragmentation of 5-Cyclopropyl-2- methoxybenzoic Acid

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Compound of Interest

Compound Name:	5-cyclopropyl-2-methoxybenzoic acid
CAS No.:	1551181-02-2
Cat. No.:	B6235884

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Executive Summary & Structural Context

5-Cyclopropyl-2-methoxybenzoic acid is a bifunctional aromatic building block characterized by an ortho-methoxy carboxylic acid core and a meta-positioned cyclopropyl ring. Its fragmentation behavior is governed by two competing mechanistic drivers:^{[1][2]}

- **The Ortho-Effect:** The interaction between the C2-methoxy group and the C1-carboxylic acid, leading to characteristic neutral losses (H₂O, CH₂O).
- **Cyclopropyl Stability vs. Ring Opening:** The C5-cyclopropyl group adds significant lipophilicity and unique fragmentation channels (loss of C₂H₄) that distinguish it from isopropyl or propyl analogs.

Key Diagnostic Ion (ESI⁻):m/z 147 (Decarboxylated core). Key Diagnostic Ion (EI):m/z 174 (Ortho-elimination of water) and m/z 164 (Loss of ethylene from cyclopropyl).

Experimental Protocols

To ensure reproducibility, the following self-validating protocols are recommended. These workflows cover both high-resolution LC-MS/MS (for purity/metabolite ID) and GC-MS (for volatile impurity profiling).

Protocol A: LC-ESI-MS/MS (Negative Mode)

- Rationale: Carboxylic acids ionize most efficiently in negative mode, producing clean $[M-H]^-$ precursors.
- System: Triple Quadrupole (QqQ) or Q-TOF.
- Mobile Phase:
 - A: Water + 0.1% Formic Acid (or 5mM Ammonium Acetate for higher sensitivity).
 - B: Acetonitrile.
- Ion Source Parameters:
 - Spray Voltage: -2.5 kV to -3.5 kV.
 - Capillary Temp: 300–350 °C.
 - Sheath Gas: 35–45 arb units.
- Validation Check: Inject 2-Methoxybenzoic acid (Standard). Ensure detection of m/z 151 → 107 transition.

Protocol B: GC-EI-MS (70 eV)

- Rationale: Provides structural fingerprinting via radical cation fragmentation.
- Derivatization (Optional but Recommended): TMS-derivatization (BSTFA + 1% TMCS, 60°C, 30 min) prevents tailing of the free acid.
 - Note: The data below refers to the underivatized free acid for direct structural correlation.

- Column: HP-5ms or equivalent (30m x 0.25mm, 0.25 μ m).
- Temp Program: 60°C (1 min) \rightarrow 20°C/min \rightarrow 280°C (5 min).

Fragmentation Analysis & Pathways

Electrospray Ionization (ESI-): The Decarboxylation Pathway

In negative mode, the fragmentation is dominated by the stability of the anion.

- Precursor: $[M-H]^-$ at m/z 191.
- Primary Fragment: Loss of CO₂ (44 Da).^[3]
 - Mechanism: Inductive cleavage of the carboxylate group.
 - Product: m/z 147 (4-cyclopropyl-1-methoxybenzene anion).
- Secondary Fragment: Loss of Methyl Radical (\bullet CH₃) from the methoxy group (High Energy CID).
 - Product: m/z 176 (Radical anion, less common in standard ESI).

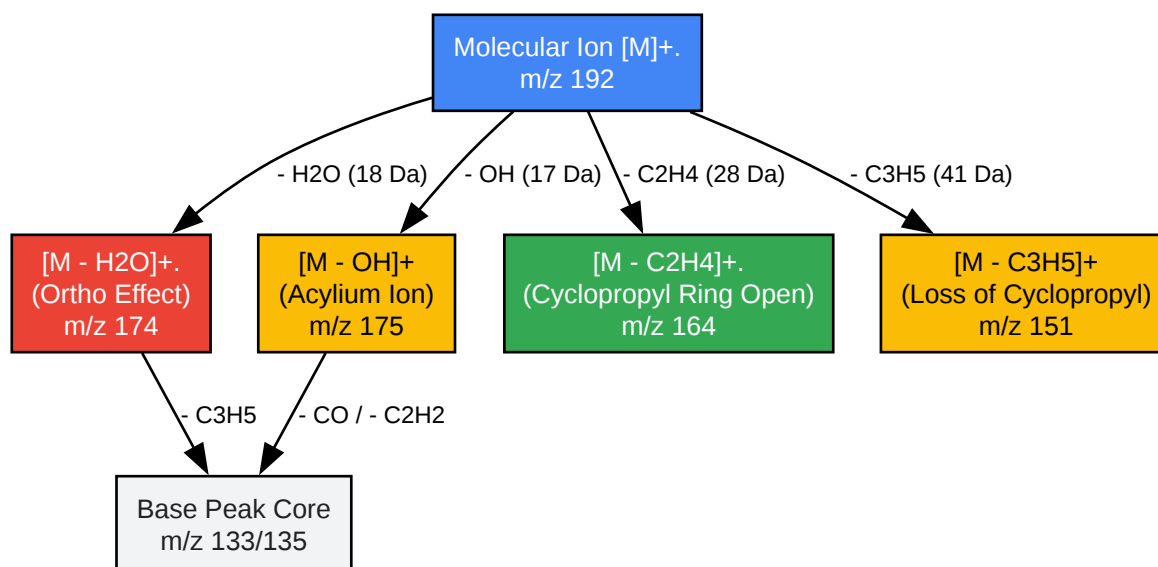
Electron Ionization (EI): The Ortho-Effect & Ring Opening

The EI spectrum is more complex and structurally informative. The molecular ion (m/z 192) is distinct.

- The Ortho-Effect (Diagnostic for 2-Methoxy):
 - The close proximity of the methoxy oxygen and the carboxylic acid hydrogen facilitates a 6-membered transition state.
 - Pathway: $[M]^+\bullet$ (192) \rightarrow Loss of H₂O (18 Da) \rightarrow m/z 174.

- Note: This distinguishes it from 3-methoxy or 4-methoxy isomers, which primarily lose $\bullet\text{OH}$ (m/z 175) or $\bullet\text{OCH}_3$ (m/z 161).
- Cyclopropyl Degradation:
 - Cyclopropyl rings on aromatic systems can undergo ring opening followed by the loss of ethylene (C_2H_4 , 28 Da).
 - Pathway: $[\text{M}]^+\bullet$ (192) \rightarrow Loss of C_2H_4 \rightarrow m/z 164.
 - Alternatively, the cyclopropyl group can be lost entirely as a radical ($\bullet\text{C}_3\text{H}_5$, 41 Da) to yield m/z 151.

Visualization of Fragmentation Pathways



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Caption: Predicted Electron Ionization (EI) fragmentation pathway highlighting the competitive Ortho-Effect and Cyclopropyl ring opening.

Comparative Performance: Target vs. Alternatives

In drug development, verifying the integrity of the cyclopropyl ring is critical, as it is often prone to ring-opening during synthesis. The table below compares the target molecule against its most common structural analog (the isopropyl derivative) and the core scaffold.

Table 1: Diagnostic Ion Comparison

Feature	Target Molecule	Alternative A: Isopropyl Analog	Alternative B: Core Scaffold
Compound Name	5-Cyclopropyl-2-methoxybenzoic acid	5-Isopropyl-2-methoxybenzoic acid	2-Methoxybenzoic acid
Molecular Weight	192.2 g/mol	194.2 g/mol	152.1 g/mol
Molecular Ion (EI)	m/z 192	m/z 194	m/z 152
Key Difference	Cyclopropyl (C ₃ H ₅)	Isopropyl (C ₃ H ₇)	No Alkyl Sub.
Diagnostic Loss 1	-28 Da (C ₂ H ₄)(Ring opening)	-15 Da ([4]•CH ₃) (Gem-dimethyl loss)	N/A
Resulting Ion 1	m/z 164	m/z 179	N/A
Ortho Effect	m/z 174 (M-18)	m/z 176 (M-18)	m/z 134 (M-18)
Base Peak (ESI-)	m/z 147 (M-H-CO ₂)	m/z 149 (M-H-CO ₂)	m/z 107 (M-H-CO ₂)

Analysis:

- Differentiation: The Target (192) and Alternative A (194) are separated by only 2 Da.
- QC Check: If your spectrum shows a strong loss of 15 Da (M-15), your sample is likely contaminated with the Isopropyl analog (a common synthetic by-product if the cyclopropanation is incomplete or uses isopropyl precursors). The Target molecule should not show a strong M-15 peak relative to M-28.

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- To cite this document: BenchChem. [Comparative Guide: Mass Spectrometry Fragmentation of 5-Cyclopropyl-2-methoxybenzoic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b6235884/docs#comparative-guide-mass-spectrometry-fragmentation-of-5-cyclopropyl-2-methoxybenzoic-acid>]

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